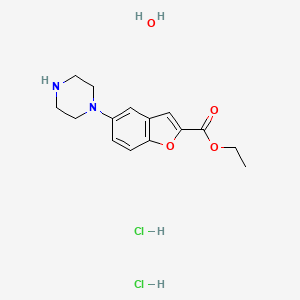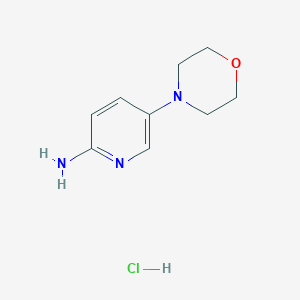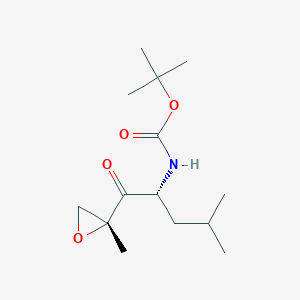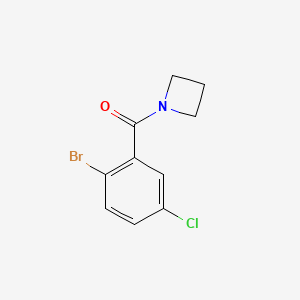![molecular formula C8H7BrFN3 B1380229 (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388063-18-0](/img/structure/B1380229.png)
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C7H4BrFN2. It has a molecular weight of 215.02 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Physical and Chemical Properties Analysis
This compound is a solid and is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel derivatives from Benzimidazole, including compounds related to "(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine," have been extensively studied. For example, Vishwanathan and Gurupadayya (2014) detailed the efficient synthesis of a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, demonstrating the versatility of benzimidazole derivatives in creating new compounds with potential applications in various fields, including medicinal chemistry and materials science (Vishwanathan & Gurupadayya, 2014).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of benzimidazole derivatives. Barot, Manna, and Ghate (2017) synthesized novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, evaluating their antibacterial and antifungal activities. These compounds showed promising activities, highlighting the potential of benzimidazole derivatives in the development of new antimicrobial agents (Barot, Manna, & Ghate, 2017).
Application in Drug Design
Benzimidazole derivatives have been recognized for their importance in drug design due to their structural similarity to nucleotides, making them suitable for interacting with biological macromolecules. Ajani et al. (2016) synthesized a series of 2-substituted benzimidazole derivatives and investigated their antimicrobial activity, finding that these compounds exhibited significant potency as antimicrobial agents, suggesting their potential utility in drug development (Ajani et al., 2016).
Advanced Materials and Catalysis
Research by Chanda, Maiti, Tseng, and Sun (2012) introduced a diversity-oriented synthetic approach for benzimidazole derivatives on ionic liquid support, showcasing the adaptability of these compounds in facilitating chemical reactions under microwave irradiation. This work not only highlights the synthetic versatility of benzimidazole derivatives but also their potential applications in catalysis and the development of new materials (Chanda, Maiti, Tseng, & Sun, 2012).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed). The precautionary statements are P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .
Properties
IUPAC Name |
(5-bromo-6-fluoro-1H-benzimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBNXBBYXNLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)


![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)










